Pyrido[2,3-d]pyrimidin-2-amine
Overview
Description
Pyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Growth factor ligands bind to RTK’s extracellular regions, leading to ligand-induced dimerization or oligomerization. This stabilizes the generation of active dimers, which subsequently activate protein tyrosine kinases .
Target of Action
Pharmacokinetics (ADME)
- The compound’s absorption properties impact its bioavailability. Lipophilicity allows it to diffuse into cells . The volume of distribution affects tissue penetration. Enzymatic processes may metabolize pyrido[2,3-d]pyrimidin-2-amine. Elimination occurs via renal or hepatic routes.
Biochemical Analysis
Biochemical Properties
Pyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions are essential for its anticancer activity, as they disrupt key signaling pathways involved in cell proliferation and survival. Additionally, this compound interacts with dihydrofolate reductase and cyclin-dependent kinases, further contributing to its therapeutic potential .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of downstream ERK and AKT pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis . Furthermore, this compound affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of tyrosine kinases, which are critical for the activation of signaling pathways that promote cell growth and survival . By binding to the active site of these enzymes, this compound prevents their phosphorylation and subsequent activation. Additionally, it inhibits dihydrofolate reductase, leading to a decrease in the synthesis of nucleotides required for DNA replication . These molecular interactions contribute to its anticancer and antibacterial activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxic effects
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which can influence its pharmacokinetic and pharmacodynamic properties . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its lipophilic nature allows it to diffuse easily across cell membranes, facilitating its intracellular accumulation . Once inside the cells, this compound interacts with various binding proteins that influence its localization and activity . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and target specificity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it can translocate to the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
pyrido[2,3-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGYIZVZZXXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701234 | |
Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-07-4 | |
Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882679-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrido[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are pyrido[2,3-d]pyrimidin-2-amines synthesized in an environmentally friendly manner?
A: Researchers have developed an efficient and environmentally friendly synthetic route for pyrido[2,3-d]pyrimidin-2-amines. This method utilizes a domino Knoevenagel-Michael reaction catalyzed by L-proline in water [, ]. This approach offers several advantages, including high yields, short reaction times, simple purification processes, and environmentally benign conditions.
Q2: What are the structural characteristics of pyrido[2,3-d]pyrimidin-2-amine derivatives and their biological relevance?
A: Pyrido[2,3-d]pyrimidin-2-amines are heterocyclic compounds featuring a pyrimidine ring fused to a pyridine ring with a 2-amino substituent. This core structure can be further modified with various substituents, influencing its biological activity. For example, research has explored derivatives incorporating a 7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl) moiety []. These specific structural features have been investigated for their potential interaction with enzymes like biotin carboxylase from Haemophilus influenzae, offering insights into structure-activity relationships.
Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives?
A: While the provided research excerpts mainly focus on the synthesis and characterization of this compound derivatives, understanding their SAR is crucial for drug development. Researchers investigate how different substituents on the core this compound scaffold affect its interaction with biological targets. By analyzing these modifications' impact on activity, potency, and selectivity, scientists can optimize these compounds for desired pharmacological profiles. For instance, studying the effects of different substituents at the 6- and 7- positions of the this compound core could reveal crucial information regarding their binding affinity and selectivity towards specific enzymes like biotin carboxylase [, ].
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